molecular formula C11H21NO B1582801 N-tert-Octylacrylamide CAS No. 4223-03-4

N-tert-Octylacrylamide

Cat. No. B1582801
CAS RN: 4223-03-4
M. Wt: 183.29 g/mol
InChI Key: YRDNVESFWXDNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Octylacrylamide (NTO) is a synthetic monomer of acrylamide, an organic compound and a common monomer used in the production of polymers. NTO is used in a variety of industrial applications, including the synthesis of polymers, adhesives, coatings, and as a component in cosmetics. It is also used in laboratory experiments, as well as in the manufacture of various drugs, including antibiotics. NTO is a colorless, odorless, and non-toxic compound.

Scientific Research Applications

1. Polymer Research

N-tert-Octylacrylamide plays a significant role in polymer research. A study by Zhu et al. (2012) focused on synthesizing a copolymer using N-tert-Octylacrylamide and other monomers. They investigated how changing the ratios of these monomers influenced the stiffness of the resulting copolymer, demonstrating its potential for creating materials with tailored mechanical properties (Zhu, Xiao, Dong, & Teng, 2012).

2. Materials Science

In the field of materials science, Ritter et al. (2003) explored the copolymerization of tert-butyl methacrylate with N-alkyl methacrylamides, including N-tert-Octylacrylamide. Their study resulted in the creation of poly(methacrylimides) with various properties, useful for developing new materials (Ritter, Schwarz-Barac, & Stein, 2003).

3. Chemical Synthesis

In chemical synthesis, Corey and Gross (2003) described the intermediate use of N-tert-Octylacrylamide in various reactions. Their research contributes to the understanding of complex chemical processes and the synthesis of new compounds (Corey & Gross, 2003).

4. Biomedical Applications

In the biomedical field, research by Gong et al. (2019) discusses the use of terahertz technology, which involves chemicals like N-tert-Octylacrylamide. They explored its applications in biomedicine, particularly in characterizing amino acids and peptides, and in cancer detection (Gong, Qiu, Chen, Zhao, Xia, & Shao, 2019).

properties

IUPAC Name

N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-7-9(13)12-11(5,6)8-10(2,3)4/h7H,1,8H2,2-6H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDNVESFWXDNSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027564
Record name N-tert-Octylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 2-Propenamide, N-(1,1,3,3-tetramethylbutyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

N-tert-Octylacrylamide

CAS RN

4223-03-4
Record name tert-Octylacrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4223-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Octylacrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004223034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-tert-Octylacrylamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9035
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenamide, N-(1,1,3,3-tetramethylbutyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-tert-Octylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1,1,3,3-tetramethylbutyl)acrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-TERT-OCTYLACRYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U7G677BFR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-Octylacrylamide
Reactant of Route 2
Reactant of Route 2
N-tert-Octylacrylamide
Reactant of Route 3
Reactant of Route 3
N-tert-Octylacrylamide
Reactant of Route 4
Reactant of Route 4
N-tert-Octylacrylamide
Reactant of Route 5
Reactant of Route 5
N-tert-Octylacrylamide
Reactant of Route 6
N-tert-Octylacrylamide

Citations

For This Compound
20
Citations
J Zurakowska‐Orszagh - Journal of Polymer Science Part C …, 1967 - Wiley Online Library
A study on the solid‐state polymerization of an homologous series of N‐tert‐alkylacrylamides under the action of γ‐radiation was carried out. More than twenty monomers of this series …
Number of citations: 11 onlinelibrary.wiley.com
J Zhu, WF **ao, LT Dong, F Teng - Advanced Materials Research, 2012 - Trans Tech Publ
… N-tert-octylacrylamide and Methyl methacrylate.By adjusting N-tert-octylacrylamide or … that the methyl methacrylate had more influence than N-tert-octylacrylamide on the stiffness. …
Number of citations: 1 www.scientific.net
K Hashimoto, H Tanii - Mutation Research/Genetic Toxicology, 1985 - Elsevier
… , N-hydroxymethylacrylamide, N-methylacrylamide, N-isobutoxymethylacrylamide, N-isopropylacrylamide, methacrylamide, N,N'-methylene-bis-acrylamide and N-tertoctylacrylamide …
Number of citations: 117 www.sciencedirect.com
MR Badrossamay, G Sun - Polymer Engineering & Science, 2009 - Wiley Online Library
… of these two monomers based on reactivity ratios of N-tert-octylacrylamide (M1) and St (M2). … St is more reactive (Q ¼ 1 and e ¼ 20.8) while N-tert-octylacrylamide has lower reactivity (Q …
K Hashimoto, J Sakamoto, H Tanii - Archives of toxicology, 1981 - Springer
… -acrylamide were obtained from Wako Pure Chemical Industries (Osaka, Japan); N,N-diethylacrylamide, N-isobutoxymethylacrylamide, N-methylacrylamide, and N-tert-octylacrylamide …
Number of citations: 138 link.springer.com
MR Badrossamay, G Sun - Reactive and Functional Polymers, 2008 - Elsevier
… there were no reactivity ratio parameters for both NTAAM and NTMAM, the reactivity ratios of these two monomers were estimated based on reactivity ratios of N-tert-octylacrylamide (…
Number of citations: 48 www.sciencedirect.com
BS Lele, MA Gore, MG Kulkarni - Journal of applied polymer …, 1999 - Wiley Online Library
… Takada et al.22 reported the synthesis of N-tert-octylacrylamide by reacting acrylonitrile with 2,4,4-trimethyl-1-pentene at 40C for 3 h using 65% H 2 SO 4 as a solvent. Similarly, …
Number of citations: 9 onlinelibrary.wiley.com
OA Kazantsev, SI Kamorina, M Rumyantsev… - Journal of Polymer …, 2016 - Springer
… (0.42 and 4.13) [11]; N-(n-octadecyl)acrylamide and MMA in benzene (0.44 and 3.85) [12]; N-n-octylacrylamide (OAA) and MMA in benzene (0.24 and 3.50) [13]; N-tert-octylacrylamide …
Number of citations: 11 link.springer.com
S Tazuke, A Nakamura - Die Makromolekulare Chemie …, 1966 - Wiley Online Library
A new monomer, N‐acryloylbenzhydrazide was synthesized and its polymerizability was investigated. The monomer is easily polymerized by radical as well as by anionic initiators, but …
Number of citations: 2 onlinelibrary.wiley.com
S Tan, EM Campi, RI Boysen, K Saito… - … of Chromatography A, 2020 - Elsevier
This study has examined the batch binding behaviour of different thermo-responsive co-polymer grafted chromatographic materials under different temperature and protein loading …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.